(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one
Descripción
Propiedades
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-2-22-14-8-10(7-12(17)16(14)21)3-4-13(20)11-5-6-19-15(18)9-11/h3-9,21H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRCFRWUTFCXGH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)C2=CC(=NC=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Research Findings and Methodological Considerations
- Crystallography: The target compound’s structure was likely resolved using SHELX-based refinement (e.g., SHELXL), a standard for small-molecule crystallography. Its hydrogen-bonding network (e.g., O-H···N interactions) can be analyzed via graph-set notation, as described in Etter’s formalism .
- Similarity Assessment : Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) classify the target compound as structurally distinct from analogs due to its unique substituent combination. However, its core chalcone scaffold aligns it with molecules showing similar bioactivity trends .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and 2-chloropyridine-4-carboxaldehyde. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves stereoselectivity .
- Catalysts : Base catalysts (e.g., NaOH) facilitate enolate formation, but excess base may lead to hydrolysis of the ethoxy group.
- Temperature : Reactions at 60–80°C favor E-isomer formation (confirmed by NMR coupling constants >16 Hz) .
- Validation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity, verified by HPLC .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer : Multimodal spectroscopic and crystallographic techniques are required:
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
- NMR : H NMR confirms E-configuration (trans coupling constants for α,β-unsaturated ketone protons: J = 16.2 Hz) .
- HRMS : Exact mass matches theoretical [M+H] (error <2 ppm) .
Advanced Research Questions
Q. What electronic properties govern the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
- Frontier orbitals : The HOMO localizes on the chloropyridine ring, suggesting nucleophilic attack at this site.
- Electrostatic potential maps : High electron density at the hydroxyl group enables hydrogen bonding with biological targets .
- Experimental validation : UV-Vis spectra (λmax = 320 nm) correlate with TD-DFT predictions .
Q. How do substituents (e.g., chloro, ethoxy) influence the compound’s tautomeric equilibrium in solution?
- Methodological Answer :
- pH-dependent NMR : In DMSO-d6, the hydroxyl group (δ 12.3 ppm) remains protonated below pH 7, stabilizing the enol form.
- Ethoxy group : Electron-donating effects reduce keto-enol tautomerism compared to unsubstituted analogs .
- Computational support : Gibbs free energy differences (ΔG) between tautomers calculated via Gaussian 16 .
Q. What strategies mitigate contradictions in reported biological activity data?
- Methodological Answer : Discrepancies arise from assay variability. Standardization approaches include:
- Dose-response curves : IC50 values should be measured across ≥3 independent replicates (e.g., enzyme inhibition assays with positive controls) .
- Solubility controls : Use DMSO concentrations <0.1% to avoid solvent interference .
- Case study : Conflicting IC50 values for kinase inhibition resolved by validating ATP concentration (1 mM vs. 10 mM) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
